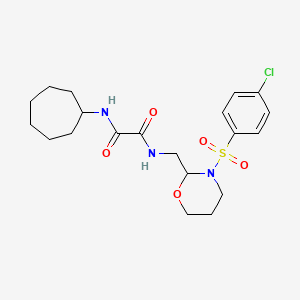
N-(6-(4-メルカプトフェニル)ピリダジン-3-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(4-Mercaptophenyl)pyridazin-3-yl)acetamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a mercaptophenyl group attached to the pyridazine ring, along with an acetamide functional group
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
For instance, the pyridazine ring has been associated with the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib . These targets play crucial roles in hormone regulation and signal transduction, respectively .
Mode of Action
It exhibits weak basicity, a high dipole moment that enables π-π stacking interactions, and robust dual hydrogen-bonding capacity . These properties can contribute to unique applications in molecular recognition and drug-target interactions .
Biochemical Pathways
Compounds containing a pyridazine ring have been associated with various pharmacological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The inherent polarity of the pyridazine ring, a key structural component of this compound, can potentially influence its pharmacokinetic properties .
Result of Action
Compounds containing a pyridazine ring have been associated with various pharmacological activities, suggesting their potential to induce diverse molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Mercaptophenyl Group: The mercaptophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable mercaptan (thiol) reacts with a halogenated pyridazine derivative.
Acetamide Functionalization:
Industrial Production Methods: Industrial production of N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The mercaptophenyl group in N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridazine derivatives.
類似化合物との比較
N-(6-(4-Mercaptophenyl)pyridazin-3-yl)acetamide can be compared with other pyridazine derivatives, such as:
N-(6-(4-Methylphenyl)pyridazin-3-yl)acetamide: Similar structure but with a methyl group instead of a mercapto group.
N-(6-(4-Chlorophenyl)pyridazin-3-yl)acetamide: Contains a chlorophenyl group instead of a mercaptophenyl group.
N-(6-(4-Nitrophenyl)pyridazin-3-yl)acetamide: Contains a nitrophenyl group instead of a mercaptophenyl group.
The uniqueness of N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide lies in the presence of the mercaptophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
IUPAC Name |
N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-8(16)13-12-7-6-11(14-15-12)9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLNQNTWNTXNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)C2=CC=C(C=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)
![N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2357591.png)

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)

![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)
![5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2357599.png)


![2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2357604.png)
![4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2357605.png)
![4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2357606.png)
![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)

